Seychellene

Description

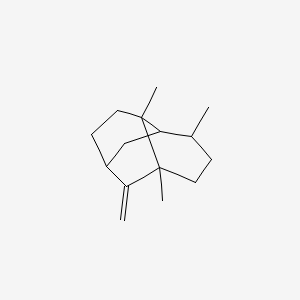

Structure

3D Structure

Properties

IUPAC Name |

3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWUXXGYAQMTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=C)C3CCC2(C1C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Seychellene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene is a naturally occurring tricyclic sesquiterpene hydrocarbon first isolated from the essential oil of Pogostemon patchouli Pellet var. suavis Hook. Its unique and complex molecular architecture has made it a significant target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic characteristics and detailed synthetic protocols. This information is crucial for researchers in natural product chemistry, synthetic organic chemistry, and drug development who may be interested in its potential applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below. While a specific melting point for this compound is not widely reported, its boiling point and other physical constants have been determined.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| IUPAC Name | (1R,3S,6S,7S,8S)-3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.0³,⁸]undecane | |

| CAS Number | 20085-93-2 | [1] |

| Boiling Point | 250.00 to 251.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 214.00 °F (101.11 °C) | [1] |

| logP (o/w) | 6.073 (estimated) | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [1] |

Note: A specific optical rotation value for (-)-Seychellene with defined experimental conditions (concentration, solvent, temperature, and wavelength) is not consistently reported across the surveyed literature.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for its methyl, methylene, and methine protons. General chemical shift ranges for similar sesquiterpene structures are provided below.

| Proton Type | Chemical Shift (δ) ppm (approximate) |

| Methyl Protons (-CH₃) | 0.8 - 1.2 |

| Methylene Protons (-CH₂-) | 1.2 - 2.0 |

| Methine Protons (-CH-) | 1.5 - 2.5 |

| **Exocyclic Methylene Protons (=CH₂) ** | 4.5 - 4.8 |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The approximate chemical shift ranges for the different types of carbon atoms are listed below.

| Carbon Type | Chemical Shift (δ) ppm (approximate) |

| Methyl Carbons (-CH₃) | 15 - 30 |

| Methylene Carbons (-CH₂-) | 20 - 45 |

| Methine Carbons (-CH-) | 30 - 55 |

| Quaternary Carbons (-C-) | 30 - 50 |

| Olefinic Carbons (C=C) | 100 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its hydrocarbon structure, including the exocyclic double bond.

| Functional Group | Wavenumber (cm⁻¹) (approximate) | Intensity |

| C-H Stretch (sp³) | 2850 - 2990 | Strong |

| C-H Bend (CH₂, CH₃) | 1370 - 1470 | Medium |

| C=C Stretch (exocyclic) | 1640 - 1680 | Medium |

| =C-H Stretch (sp²) | 3000 - 3100 | Medium |

| =C-H Bend (out-of-plane) | 880 - 900 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight.

| Ion | m/z |

| Molecular Ion [M]⁺ | 204 |

Experimental Protocols

The total synthesis of this compound has been a subject of significant interest in the field of organic chemistry. Two seminal total syntheses of (±)-Seychellene are those reported by Piers et al. in 1969 and Fukamiya et al. in 1971. The following sections provide a detailed overview of the methodologies employed in these syntheses.

Total Synthesis of (±)-Seychellene (Piers et al., 1969)

The stereoselective total synthesis of racemic this compound reported by Piers and his colleagues confirmed the structure and stereochemistry of this novel natural product.[2] The synthesis commenced from a known tetrahydropyranyl ether derivative.

Key Steps:

-

Enol Acetate Formation: Reaction of the starting tetrahydropyranyl ether with lithium dimethylcuprate in ether, followed by trapping of the intermediate enolate with acetyl chloride, afforded the corresponding enol acetate.

-

Epoxidation and Rearrangement: Epoxidation of the enol acetate with m-chloroperbenzoic acid in benzene, followed by thermal rearrangement of the resulting epoxide, yielded a crystalline keto-acetate.

-

Further Transformations: The keto-acetate was then subjected to a series of transformations to construct the tricyclic core of this compound.

-

Final Steps: Treatment of a key intermediate with ethereal methyl-lithium, followed by dehydration of the resulting tertiary alcohol with thionyl chloride in benzene-pyridine, yielded (±)-Seychellene.

Total Synthesis of (±)-Seychellene (Fukamiya et al., 1971)

Fukamiya, Kato, and Yoshikoshi reported a total synthesis of (±)-Seychellene starting from 2,3-dimethylcyclohex-2-en-1-one.[3][4]

Key Steps:

-

Side Chain Introduction: The starting enone was converted into 2-methyl-2-(3-methyl-5-iodopentyl)-3-methylenecyclohexan-1-one.[3]

-

Dienone Formation: The resulting ketone underwent bromination with N-bromosuccinimide, followed by treatment with chromium(II) chloride and then acid to yield 2,3-dimethyl-2-(3-methyl-5-iodopentyl)cyclohexa-3,5-dien-1-one.[3]

-

Intramolecular Diels-Alder Reaction: The dienone was converted to the corresponding dimethylamino derivative, which was then oxidized. Pyrolysis of the resulting N-oxide triggered an intramolecular Diels-Alder reaction to form the tricyclic ketone, 4,7,8-trimethyltricyclo[5.3.1.0³,⁸]undec-9-en-11-one.[3][4]

-

Conversion to Norseychellanone: The tricyclic ketone was hydrogenated to give (±)-norseychellanone.[3][4]

-

Final Conversion to (±)-Seychellene: The transformation of (±)-norseychellanone to (±)-Seychellene was a known procedure at the time.[3]

Isolation from Natural Sources

This compound is a constituent of the essential oil of Pogostemon cablin (patchouli).[5][6] The isolation is typically achieved through steam distillation of the dried leaves, followed by fractional distillation of the essential oil under vacuum.[5][7]

General Procedure:

-

Steam Distillation: Dried and powdered leaves of Pogostemon cablin are subjected to steam distillation to obtain the essential oil.[7]

-

Fractional Distillation: The crude essential oil is then fractionated under reduced pressure. The fraction containing this compound is collected based on its boiling point.[5]

-

Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or alumina to obtain pure this compound.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been definitively elucidated in the reviewed literature, a logical workflow for the total synthesis of (±)-Seychellene, based on the general strategies of Piers and Fukamiya, is presented below. This diagram illustrates the key stages and transformations involved in constructing the complex tricyclic framework of the molecule.

Caption: A logical workflow for the total synthesis of (±)-Seychellene.

Conclusion

This compound remains a molecule of significant interest due to its intricate structure and its role as a challenging target for total synthesis. This guide has provided a detailed summary of its known physical and chemical properties, spectroscopic data, and key synthetic strategies. The presented information serves as a valuable resource for researchers engaged in natural product synthesis, spectroscopic analysis, and the exploration of novel chemical entities for potential applications in drug discovery and development. Further research into the biological activities of this compound may unveil new therapeutic possibilities.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Stereoselective total synthesis of (±)-Seychellene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of (±)-seychellene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of racemic this compound based upon intramolecular Diels–Alder addition of a cyclohexadienone derivative - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scienceasia.org [scienceasia.org]

- 7. researchgate.net [researchgate.net]

Seychellene: A Technical Guide to its Natural Sources and Isolation from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seychellene is a tricyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, perfumery, and pharmacology. Its unique chemical structure and potential biological activities make it a valuable target for isolation and further investigation. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation and purification from plant material. Detailed experimental protocols for extraction, fractionation, and characterization are presented to assist researchers in obtaining this compound for further study.

Natural Sources of this compound

The most prominent and commercially viable natural source of this compound is the essential oil of Pogostemon cablin (Blanco) Benth. , commonly known as patchouli.[1][2] A member of the Lamiaceae family, patchouli is an aromatic herb extensively cultivated in Southeast Asian countries like Indonesia, China, and Malaysia for its valuable essential oil.[3] this compound is one of the characteristic sesquiterpene hydrocarbons found in patchouli oil, contributing to its complex aroma profile.[1]

The concentration of this compound in patchouli oil can vary significantly depending on factors such as the geographical origin of the plant, the specific cultivar, the part of the plant used (leaves, stems), and the extraction method employed.[1][2][4]

Quantitative Analysis of this compound in Pogostemon cablin

The following table summarizes the percentage of this compound found in Pogostemon cablin essential oil from various studies, highlighting the natural variability of this compound.

| Plant Source (Region) | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Pogostemon cablin (Indonesia, South Aceh) | Leaves & Twigs | Steam Distillation | 6.95 | [5] |

| Pogostemon cablin (China, Guangdong Province) | Stems | Not Specified | 1.56 | [1] |

| Pogostemon cablin (China, Guangdong Province) | Leaves | Not Specified | 1.99 | [1] |

| Pogostemon cablin (Vietnam) | Not Specified | GC/MS Analysis | Not Specified (Major Compound) | [1] |

| Pogostemon cablin | Not Specified | Supercritical CO2 Extraction | Main Bioactive Compound | [6] |

| Pogostemon cablin (Indonesia, Aceh) | Leaves | Steam Distillation | Not Specified (Major Component) | [4] |

| Pogostemon cablin | Leaves | Not Specified | >3% | [7] |

| Pogostemon cablin | Stems | Not Specified | >3% | [7] |

| Pogostemon cablin | Roots | Not Specified | >3% | [7] |

Isolation and Purification of this compound

The isolation of this compound from plant material, primarily dried patchouli leaves, is a multi-step process involving extraction of the essential oil followed by fractionation and chromatographic purification.

Diagram: Experimental Workflow for this compound Isolation

Step 1: Extraction of Essential Oil

The initial step involves extracting the crude essential oil from the dried plant material. Two primary methods are commonly employed:

2.1.1. Experimental Protocol: Steam Distillation

Steam distillation is the most traditional and widely used method for extracting patchouli oil.[8]

-

Plant Material Preparation: The leaves and tender twigs of Pogostemon cablin are harvested and shade-dried for several days.[9][10] This partial drying reduces moisture content and can enhance the oil's aromatic complexity.[9]

-

Apparatus: A standard steam distillation unit is used, consisting of a boiler, a distillation still with a perforated grid to hold the plant material, a condenser, and a receiver (e.g., a separatory funnel or Florentine flask).[8][10]

-

Procedure:

-

Load the dried patchouli leaves into the distillation still.

-

Generate steam in the boiler and pass it through the plant material. The steam will rupture the oil glands in the leaves, releasing the volatile essential oil.[10]

-

The mixture of steam and volatile oil is then passed through a water-cooled condenser to liquefy the vapors.

-

Collect the condensate in the receiver. The essential oil, being less dense than water, will separate and form a layer on top.[10]

-

The distillation is typically carried out for 6 to 8 hours to ensure complete extraction of the aromatic compounds.[9]

-

Carefully separate the oil layer from the aqueous layer (hydrosol). The collected oil can be dried over anhydrous sodium sulfate to remove any residual water.

-

2.1.2. Experimental Protocol: Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a more modern technique that can offer higher yields and a superior quality oil, as it avoids the thermal degradation of some components that can occur during steam distillation.[6]

-

Apparatus: A supercritical fluid extraction system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a heat exchanger, and a separator.

-

Procedure:

-

Finely grind the dried plant material to maximize the surface area for extraction.[11]

-

Load the ground material into the extraction chamber.

-

Pressurize and heat the carbon dioxide to bring it to its supercritical state (typically above 74 bar and 31 °C).[12] For patchouli oil, optimal conditions have been reported at a pressure of 20 MPa (200 bar) and a temperature of 80 °C for maximizing yield.[6] Another study suggests a pressure range of 3,000–4,000 psi and temperatures of 50–60°C.[11]

-

Pass the supercritical CO₂ through the plant material, where it acts as a solvent, dissolving the essential oil components.[11]

-

The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the oil to precipitate out.

-

The extracted oil is collected from the separator.

-

Step 2: Fractionation of the Essential Oil

Crude patchouli oil is a complex mixture of numerous compounds. To isolate this compound, the oil must be fractionated to separate the sesquiterpene hydrocarbons from the more polar, oxygenated components like patchouli alcohol.

2.2.1. Experimental Protocol: Vacuum Fractional Distillation

This technique separates compounds based on their different boiling points under reduced pressure, which prevents thermal degradation of the components.

-

Apparatus: A vacuum fractional distillation setup, including a boiling flask, a Vigreux or packed distillation column, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

Place the crude patchouli oil (e.g., 300 ml) into the boiling flask.[13]

-

Assemble the fractional distillation apparatus and connect it to a vacuum pump.

-

Reduce the pressure in the system to approximately 5-15 mmHg.[5]

-

Gradually heat the boiling flask. The different components of the oil will vaporize and rise through the column at different temperatures.

-

Collect the fractions that distill over at specific temperature ranges. This compound has a boiling point of 250–251 °C at atmospheric pressure, and under vacuum, it will distill at a lower temperature. The fraction containing α-guaiene, which has a similar boiling point, is often collected first. One study collected fractions at a vapor atmospheric equivalent temperature (AET) of 249–254 °C, which would be enriched in this compound and other sesquiterpene hydrocarbons.

-

Step 3: Chromatographic Purification

The final step to obtain pure this compound is column chromatography of the sesquiterpene hydrocarbon fraction.

2.3.1. Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., 100% n-hexane).[6]

-

For enhanced separation of sesquiterpenes, silica gel can be impregnated with silver nitrate (AgNO₃, typically 10% by weight), which complexes with the double bonds in the molecules, altering their retention times.[6]

-

Carefully pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

-

Sample Loading:

-

Dissolve the sesquiterpene hydrocarbon fraction obtained from vacuum distillation in a minimal amount of the initial mobile phase (n-hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing a more polar solvent like benzene or ethyl acetate.[6]

-

An example of a solvent gradient used for the separation of sesquiterpenes from patchouli oil is as follows:

-

100% Hexane

-

Hexane-Benzene (80:20, v/v)

-

Hexane-Benzene (60:40, v/v)

-

Hexane-Benzene (40:60, v/v)

-

Hexane-Benzene (30:70, v/v)

-

100% Benzene[6]

-

-

-

Fraction Collection and Analysis:

-

Collect small fractions of the eluate in separate test tubes.

-

Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the isolated compound.

-

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for identifying and quantifying the components of essential oils and confirming the purity of isolated compounds.

-

Sample Preparation: Dilute a small amount of the isolated this compound in a suitable solvent such as methanol or hexane (e.g., 1 µL in 1 ml).

-

GC-MS Parameters (Typical):

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[5]

-

Injector Temperature: 250 °C.[5]

-

Oven Temperature Program: Start at 60 °C, hold for 2-5 minutes, then ramp up at a rate of 2-10 °C/min to a final temperature of 240-280 °C, and hold for a few minutes.[5]

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 550.

-

-

-

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of isolated natural products.

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Experiments:

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon environments in the molecule.

-

2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to fully assign the structure.

-

-

Data Analysis: The chemical shifts (δ) and coupling constants (J) from the NMR spectra are analyzed to confirm the tricyclic structure of this compound.[1]

Biosynthesis of this compound

In Pogostemon cablin, this compound is biosynthetically related to other major sesquiterpenes, including patchouli alcohol and cyclothis compound.[3] They all derive from the common precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and rearrangements catalyzed by specific sesquiterpene synthases.

Diagram: Biosynthetic Relationship of this compound

Conclusion

This technical guide has outlined the primary natural source of this compound, Pogostemon cablin, and provided detailed methodologies for its isolation and purification. By following the described protocols for extraction, fractional distillation, and column chromatography, researchers can obtain high-purity this compound. The guide also details the necessary analytical techniques, GC-MS and NMR, for the comprehensive characterization of the isolated compound. This information serves as a valuable resource for scientists and professionals in natural product chemistry, enabling further exploration of the chemical and biological properties of this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. ejurnaljlm.com [ejurnaljlm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Seychellene Biosynthesis Pathway in Pogostemon cablin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seychellene biosynthesis pathway in Pogostemon cablin (patchouli). This compound, a tricyclic sesquiterpenoid, is a notable component of patchouli essential oil, contributing to its characteristic aroma and potential bioactivity. This document details the enzymatic conversion of farnesyl pyrophosphate (FPP) by patchoulol synthase (PTS), a promiscuous enzyme responsible for the synthesis of this compound alongside the major product, patchoulol. We present a summary of the current understanding of the biosynthetic pathway, quantitative data on this compound abundance, detailed experimental protocols for its analysis, and visual diagrams of the core metabolic and signaling pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Pogostemon cablin (Blanco) Benth., a member of the Lamiaceae family, is renowned for producing patchouli oil, a highly valued essential oil in the fragrance and pharmaceutical industries. The oil is a complex mixture of sesquiterpenoids, with patchoulol being the most abundant constituent. Among the other significant components is this compound, a tricyclic sesquiterpene that contributes to the oil's unique olfactory profile. The biosynthesis of these sesquiterpenoids originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). The key enzyme responsible for the intricate cyclization of FPP into a variety of sesquiterpene skeletons, including this compound, is patchoulol synthase (PTS). Understanding the nuances of the this compound biosynthesis pathway holds potential for the targeted production of this specific compound through metabolic engineering and synthetic biology approaches.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Pogostemon cablin is intrinsically linked to the broader sesquiterpenoid pathway, which can be divided into two main stages: the formation of the universal precursor FPP and its subsequent cyclization by patchoulol synthase.

Formation of Farnesyl Pyrophosphate (FPP)

FPP, a C15 isoprenoid, is synthesized in the cytoplasm via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block. The key enzymatic steps are:

-

Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.

-

Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.

-

Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.

-

Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).

-

Isopentenyl pyrophosphate isomerase (IPI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

-

Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the final C15 precursor, farnesyl pyrophosphate (FPP).

Cyclization of FPP by Patchoulol Synthase (PTS)

Patchoulol synthase (PTS) is a versatile, multi-product sesquiterpene synthase that catalyzes the complex cyclization of FPP into over a dozen different sesquiterpenoids.[1] While patchoulol is the major product, this compound is also a significant outcome of this enzymatic reaction. The formation of different products arises from a series of carbocationic intermediates and rearrangements within the enzyme's active site.

The proposed general mechanism involves the ionization of FPP to a farnesyl cation, followed by a cascade of cyclizations and rearrangements. While the precise, experimentally validated pathway to this compound is still under investigation, it is believed to proceed through shared intermediates with the patchoulol pathway. One proposed mechanism suggests an initial 1,10-cyclization of FPP to form a germacradienyl cation intermediate. Subsequent cyclizations and rearrangements, potentially involving deprotonation-reprotonation steps with neutral intermediates like germacrene A and α-bulnesene, can lead to the formation of the this compound skeleton.[1][2]

Regulatory Mechanisms

The biosynthesis of sesquiterpenoids in P. cablin, including this compound, is regulated at the transcriptional level. Several transcription factors and microRNAs have been identified to play a role:

-

PcWRKY44: This transcription factor has been shown to bind to the promoter of the PcFPPS gene, upregulating its expression and subsequently promoting the biosynthesis of patchoulol and likely other sesquiterpenes.

-

miR156-targeted SPL transcription factors: The accumulation of patchouli oil is age-regulated, with SPL (SQUAMOSA PROMOTER BINDING PROTEIN-LIKE) transcription factors promoting the biosynthesis of sesquiterpenes in older plants by upregulating the expression of the PatPTS gene. The activity of SPLs is, in turn, regulated by microRNA156.

Quantitative Data

The relative abundance of this compound in patchouli essential oil can vary depending on the geographical origin, age of the plant material, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Relative Abundance of this compound in Pogostemon cablin Essential Oil

| Source/Treatment | Plant Part | This compound (%) | Reference |

| Indonesia (Microwave-assisted hydrodistillation) | Leaf | 8.42 | [3][4] |

| Commercial Sample (Rivendell, Bunbury, Western Australia) | Not specified | 6.9 | [3] |

| Fractional Distillation (120°C) | Oil | 6.95 | [5] |

| Fractional Distillation (135°C) | Oil | 4.8 | [5] |

| Common compound in leaves, stems, and flowers | Aerial parts | Present | [6] |

Experimental Protocols

Extraction of Essential Oil from P. cablin

This protocol describes a general method for obtaining essential oil from plant material, which can then be analyzed for this compound content.

Materials:

-

Fresh or dried leaves of Pogostemon cablin

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a known amount of plant material (e.g., 100 g of dried leaves).

-

Place the plant material into the distillation flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to cover the plant material completely.

-

Assemble the Clevenger apparatus with the condenser.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the hydrodistillation for a set period (e.g., 3-6 hours). The essential oil will be collected in the calibrated tube of the apparatus.

-

After cooling, carefully collect the oil layer.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed glass vial at 4°C in the dark.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general guideline for the qualitative and quantitative analysis of this compound in essential oil samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: Increase to 130°C at 20°C/min

-

Ramp 2: Increase to 150°C at 2°C/min, hold for 5 minutes

-

Ramp 3: Increase to 230°C at 20°C/min

-

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).

-

Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

For quantitative analysis, use an internal standard method. The relative percentage of this compound can be calculated based on the peak area relative to the total peak area of all identified compounds.

In Vitro Assay of Patchoulol Synthase Activity

This protocol is adapted from published methods for determining the activity of recombinant PTS and can be used to study the formation of this compound.

Materials:

-

Purified recombinant Patchoulol Synthase (PTS) enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM DTT

-

Substrate: Farnesyl pyrophosphate (FPP) solution (e.g., 1 mg/mL in assay buffer)

-

Organic Solvent for Extraction: Hexane or ethyl acetate

-

Internal Standard (for GC-MS): e.g., n-dodecane

Procedure:

-

In a glass vial, prepare a reaction mixture containing the assay buffer and the purified PTS enzyme.

-

Pre-incubate the mixture at the optimal temperature for PTS activity (typically around 30-34°C) for 5 minutes.

-

Initiate the reaction by adding the FPP substrate. The final concentration of FPP can be varied for kinetic studies.

-

Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

-

Vortex vigorously to extract the sesquiterpene products into the organic phase.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper organic layer for GC-MS analysis to identify and quantify this compound and other products.

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway in Pogostemon cablin.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound from P. cablin.

Regulatory Network of Sesquiterpene Biosynthesis

Caption: Regulatory network of sesquiterpene biosynthesis in P. cablin.

Conclusion and Future Perspectives

The biosynthesis of this compound in Pogostemon cablin is a fascinating example of the catalytic versatility of sesquiterpene synthases. While the overarching pathway from acetyl-CoA to this compound is well-established, the precise mechanistic details of the cyclization cascade within the active site of patchoulol synthase remain an area of active investigation. Future research, combining protein engineering, computational modeling, and advanced analytical techniques, will be crucial to fully elucidate the specific steps leading to this compound formation. A deeper understanding of this pathway will not only enhance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound for various applications in the fragrance, flavor, and pharmaceutical industries.

References

- 1. The enzyme mechanism of patchoulol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The enzyme mechanism of patchoulol synthase [beilstein-journals.org]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. [PDF] GC-MS analysis of essential oil of Pogostemon cablin growing in Indonesia extracted by microwave-assisted hydrodistillation | Semantic Scholar [semanticscholar.org]

- 5. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 6. GC-MS and UHPLC-QTOFMS-assisted identification of the differential metabolites and metabolic pathways in key tissues of Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for Seychellene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the sesquiterpene Seychellene. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and characterization of natural products like this compound, which are of significant interest in pharmaceutical research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 0.752 | Doublet | 6.77 | 3 | CH₃CH |

| 0.830 | Singlet | - | 3 | CH₃ |

| 0.961 | Singlet | - | 3 | CH₃ |

| 2.20 | Multiplet | - | 1 | CH₂=CCH |

| 4.59 | Doublet | 1.4 | 1 | C=CH₂ |

| 4.79 | Doublet | 1.4 | 1 | C=CH₂ |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 18.75 | CH₃ |

| 20.71 | CH₃ |

| 24.94 | CH₂ |

| 26.44 | CH₂ |

| 26.56 | CH₂ |

| 27.81 | CH₂ |

| 29.90 | CH |

| 31.65 | CH |

| 35.16 | C (Quaternary) |

| 37.26 | CH |

| 37.66 | CH₂ |

| 39.81 | C (Quaternary) |

| 44.77 | CH |

| 103.49 | C=CH₂ |

| 162.41 | C=CH₂ |

Solvent: CDCl₃, Frequency: 20.2 MHz[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3070 | C-H stretch (alkene) |

| 1640 | C=C stretch (alkene) |

| 885 | =CH₂ bend (out-of-plane) |

| 1380, 1370 | C-H bend (methyl) |

Sample Phase: CHCl₃ solution[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 204 | 12 | Molecular Ion [M]⁺ |

| 189 | 5 | [M - CH₃]⁺ |

| 122 | 100 | Base Peak |

| 93 | 33 | |

| 41 | 27 |

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₂₄: 204.1878, Found: 204.1879[1]

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. While specific instrument parameters for the cited data may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the purified this compound sample is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) in an IR-transparent cell, or as a KBr pellet for solid samples.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z, generating the mass spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Visualizations

Logical Workflow for Spectroscopic Data Interpretation

References

The Discovery and Structural Elucidation of Seychellene: A Technical Retrospective

Introduction

Seychellene, a tricyclic sesquiterpene, stands as a notable molecule in the history of natural product chemistry. Its intricate carbon skeleton and stereochemical complexity presented a significant challenge to chemists of the 1960s. This technical guide provides an in-depth account of the discovery, isolation, and the pivotal experiments that led to the elucidation of its structure, a journey that culminated in its confirmation through total synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the classical methodologies of natural product structure determination and the logical processes that underpin them.

Discovery and Isolation

This compound was first isolated from the essential oil of the leaves of Pogostemon patchouli Pellet var. suavis Hook, a plant renowned for producing patchouli oil. The initial work, published in 1968 by a team led by G. Ourisson, laid the groundwork for its structural characterization.

Isolation Protocol

The isolation of this compound from patchouli oil was achieved through a multi-step process involving distillation and chromatography.

Experimental Protocol: Isolation of this compound

-

Fractional Distillation: The essential oil of Pogostemon patchouli was subjected to fractional distillation under reduced pressure. Fractions enriched in sesquiterpene hydrocarbons were collected.

-

Column Chromatography: The enriched fractions were then chromatographed on a silica gel column, eluting with a gradient of hexane and ethyl acetate.

-

Preparative Gas-Liquid Chromatography (GLC): The this compound-containing fractions from column chromatography were further purified by preparative GLC on a Carbowax 20M column to yield pure this compound.

Initial Structural Elucidation

The initial structural work by Ourisson's group in 1968 proposed a novel tricyclic carbon skeleton for this compound. This hypothesis was based on a combination of spectroscopic data and chemical degradation studies.

Physicochemical and Spectroscopic Data of Natural this compound

The isolated this compound was characterized by the following properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Mass Spectrum (m/z) | 204 (M⁺) |

| Optical Rotation [α]D | -87° |

| Infrared (IR) Spectrum (νmax) | 3080, 1640, 885 cm⁻¹ (exocyclic methylene) |

| ¹H NMR Spectrum (δ) | 4.70 (1H, s), 4.85 (1H, s) (C=CH₂) |

Table 1: Physicochemical and Spectroscopic Data of Natural this compound.

The IR and NMR data were particularly informative, strongly suggesting the presence of an exocyclic methylene group, a key structural feature.

Chemical Degradation Studies

A crucial step in the structure elucidation was the chemical degradation of this compound to a known ketone, norseychellanone. This transformation provided vital information about the carbon skeleton of the molecule.

Experimental Protocol: Conversion of this compound to Norseychellanone

-

Ozonolysis: A solution of this compound in a suitable solvent (e.g., dichloromethane) was cooled to -78°C and treated with a stream of ozone until a blue color persisted.

-

Reductive Work-up: The reaction mixture was then treated with a reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, to cleave the ozonide and yield the corresponding ketone, norseychellanone.

The formation of norseychellanone, a tricyclic ketone, confirmed the carbon framework of this compound and the position of the exocyclic double bond.

Confirmation of Structure by Total Synthesis

While the spectroscopic and chemical degradation evidence provided a strong basis for the proposed structure of this compound, definitive proof came in 1969 with the stereoselective total synthesis of (±)-seychellene by E. Piers, R. W. Britton, and W. de Waal. Their synthesis not only constructed the proposed carbon skeleton but also established the relative stereochemistry of the chiral centers, which was in full agreement with the structure proposed for the natural product. The synthetic racemate exhibited identical gas-liquid chromatography retention times and infrared and nuclear magnetic resonance spectra to an authentic sample of natural this compound.

The logical progression from the proposed structure based on degradation to the confirmation by synthesis is a classic example of the synergy between analytical and synthetic chemistry in natural product research.

Conclusion

The journey to uncover the structure of this compound is a testament to the power of classical chemical methods. The combination of careful isolation, insightful spectroscopic analysis, and strategic chemical degradation laid a robust foundation for the proposed structure. The final, unambiguous confirmation through a stereoselective total synthesis not only validated the initial hypothesis but also showcased the burgeoning power of synthetic organic chemistry in the mid-20th century. This historical account serves as a valuable case study for professionals in the field, illustrating the fundamental principles of structural elucidation that continue to be relevant in the modern era of natural product research and drug development.

Potential Pharmacological and Biological Activities of Seychellene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seychellene, a naturally occurring sesquiterpene, has emerged as a molecule of interest for its potential pharmacological applications. Primarily identified as a constituent of the essential oil of Pogostemon cablin (Patchouli), its biological activities are an active area of investigation. This technical guide provides a comprehensive overview of the currently available scientific data on the pharmacological and biological activities of this compound. The document details its known mechanism as a cyclooxygenase inhibitor, summarizes quantitative data, and outlines the experimental protocols used in these assessments. Furthermore, this guide explores the potential for other biological activities, inferred from studies on this compound-containing extracts, and presents relevant signaling pathways and experimental workflows.

Introduction

This compound is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a significant component of several aromatic plants, most notably Patchouli (Pogostemon cablin), from which it is often isolated.[1][2][3][4][5] The complex architecture of sesquiterpenes has frequently been associated with a diverse range of biological activities, prompting investigations into their therapeutic potential. This whitepaper focuses on the documented and potential pharmacological properties of this compound, providing a technical foundation for researchers and professionals in drug discovery and development.

Anti-inflammatory Activity: Cyclooxygenase Inhibition

The most well-documented pharmacological activity of this compound is its role as a cyclooxygenase (COX) inhibitor. The COX enzymes, with their isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] Inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data on COX Inhibition

A key study has quantified the inhibitory effects of a this compound-containing fraction on both COX-1 and COX-2 isoenzymes. The half-maximal inhibitory concentrations (IC₅₀) were determined, providing a measure of the compound's potency.

| Target Enzyme | IC₅₀ (µM) | Source |

| Cyclooxygenase-1 (COX-1) | 73.47 | [6] |

| Cyclooxygenase-2 (COX-2) | 73.31 | [6] |

Table 1: In Vitro Inhibitory Activity of a this compound Fraction against Cyclooxygenase Isoenzymes.

The similar IC₅₀ values for both COX-1 and COX-2 suggest that this compound acts as a non-selective cyclooxygenase inhibitor .[6]

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibition by this compound was achieved through a colorimetric ovine inhibitor screening assay.[6]

Objective: To determine the IC₅₀ values of a this compound-containing fraction against ovine COX-1 and COX-2.

Materials:

-

Fraction of patchouli oil containing this compound (25.05%) obtained by fractional-vacuum distillation.

-

Colorimetric COX (ovine) Inhibitor Screening Assay Kit (e.g., Cat. No. 760700).

-

Pre-osteoblast cells (MC3T3-E1 subclone 4).

-

Lipopolysaccharide (LPS).

Methodology:

-

Preparation of this compound Fraction: A fraction rich in this compound was isolated from patchouli oil using a Pilodist-104 fractional-vacuum distillation apparatus.

-

COX Inhibition Assay:

-

The colorimetric assay was performed according to the manufacturer's protocol. This type of assay typically measures the peroxidase activity of COX.

-

The assay involves the reaction of PGG₂ with a colorimetric substrate in the presence of the enzyme (COX-1 or COX-2).

-

The this compound fraction was added at various concentrations to determine its inhibitory effect on the color development.

-

The absorbance was measured spectrophotometrically, and the percentage of inhibition was calculated.

-

IC₅₀ values were determined from the dose-response curves.

-

-

Cell Culture and LPS Stimulation:

-

Pre-osteoblast cells were cultured and treated with LPS to induce the expression of COX-1 and COX-2.

-

The effect of the this compound fraction on the decreased expression of these isoenzymes was also evaluated.

-

The following diagram outlines the general workflow for this experimental protocol.

Potential Pharmacological Activities Inferred from Source Material

While direct studies on the biological activities of isolated this compound are limited, its presence in Pogostemon cablin essential oil suggests it may contribute to the oil's known pharmacological effects.[1][2][3][4] Modern studies on patchouli oil have indicated a range of activities, including antimicrobial, antioxidant, and anticancer properties.[2]

Potential Antimicrobial Activity

Patchouli oil has demonstrated both antibacterial and antifungal properties.[2] The contribution of this compound to this activity is yet to be quantified. Standard assays to determine the antimicrobial potential of a pure compound include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Pure this compound.

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

96-well microtiter plates.

-

Spectrophotometer.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

Potential Anticancer Activity

The cytotoxic effects of patchouli oil against various cancer cell lines have been reported.[2] To ascertain if this compound possesses anticancer properties, in vitro cytotoxicity assays such as the MTT assay are fundamental.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the effect of a compound on the metabolic activity of cells, as an indicator of cell viability and proliferation.

Materials:

-

Pure this compound.

-

Cancer cell lines (e.g., MCF-7, HeLa).

-

Normal cell line (for selectivity assessment).

-

Cell culture medium and supplements.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO).

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Future Directions and Conclusion

The current body of research provides direct evidence for this compound as a non-selective COX inhibitor, indicating its potential as an anti-inflammatory agent. However, the full spectrum of its pharmacological and biological activities remains largely unexplored. Future research should focus on:

-

Isolation and Purification: Conducting studies with highly purified this compound to unequivocally attribute biological activities to the compound itself, rather than to a complex mixture.

-

Broad-Spectrum Screening: Performing a comprehensive evaluation of this compound's antimicrobial, anticancer, antioxidant, and neuroprotective properties using standardized in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for any identified biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to potentially enhance its potency and selectivity for specific biological targets.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Seychellene: From Chemical Identity to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seychellene, a naturally occurring tricyclic sesquiterpene, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, covering its fundamental chemical properties, including its CAS registry number and IUPAC nomenclature. Detailed experimental protocols for its isolation from natural sources and its stereoselective synthesis are presented. Furthermore, this document delves into the pharmacological aspects of this compound, with a particular focus on its role as a cyclooxygenase (COX) inhibitor and its implications for anti-inflammatory drug development. All quantitative data are summarized in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted molecule.

Chemical Identification and Properties

This compound is a sesquiterpene hydrocarbon with a complex tricyclic skeleton. Its unique structure has made it a target for total synthesis and a subject of interest for its potential biological applications.

CAS Registry Number: 20085-93-2

IUPAC Nomenclature: (1R,3S,6S,7S,8S)-3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | 250.6 ± 7.0 °C (Predicted) | |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | |

| Appearance | Colorless to pale yellow clear liquid (est.) |

Spectroscopic Data

| ¹H NMR (ppm) | ¹³C NMR (ppm) | FT-IR (cm⁻¹) |

| Assignments pending detailed experimental data | Assignments pending detailed experimental data | ~3080 (=C-H stretch), ~2950-2850 (C-H stretch), ~1640 (C=C stretch), ~1450 (C-H bend), ~1375 (C-H bend) |

Note: The FT-IR data represents characteristic vibrational modes for the functional groups present in this compound.

Isolation and Synthesis

Isolation from Natural Sources

This compound is a significant constituent of patchouli oil, derived from the leaves of Pogostemon cablin. The isolation of this compound from this essential oil is typically achieved through vacuum fractional distillation.

This protocol outlines a general procedure for the enrichment of sesquiterpene fractions, including this compound, from patchouli oil.

-

Preparation: Assemble a vacuum fractional distillation apparatus equipped with a Vigreux column, a vacuum pump, a manometer, and receiving flasks.

-

Charging the Flask: Charge the distillation flask with crude patchouli oil (e.g., 300 mL).

-

Applying Vacuum: Gradually reduce the pressure within the system to approximately 2 kPa (15 mmHg).[2]

-

Heating: Gently heat the distillation flask. The temperature range for distillation is typically between 30-190 °C under vacuum.[2]

-

Fraction Collection: Collect different fractions based on their boiling points at the reduced pressure. Lighter terpenes will distill first, followed by sesquiterpenes like this compound. The progress of the separation can be monitored by collecting distillates until no more vapor is produced.[2]

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound.

Stereoselective Synthesis

The intricate tricyclic structure of this compound has made it a challenging and attractive target for total synthesis. Several stereoselective synthetic routes have been developed, demonstrating elegant strategies in organic chemistry. A detailed, step-by-step protocol for a specific stereoselective synthesis is extensive and beyond the immediate scope of this guide; however, the general strategies often involve key steps such as Diels-Alder reactions, aldol condensations, and various cyclization methods to construct the core ring system with precise stereochemical control.

Biological Activity: Inhibition of Cyclooxygenase

A growing body of evidence suggests that this compound possesses anti-inflammatory properties, primarily through its interaction with the cyclooxygenase (COX) enzymes.

Mechanism of Action

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[3] this compound has been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade.

Quantitative Data on COX Inhibition

Studies have quantified the inhibitory effect of this compound on COX enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key metric in this regard.

| Enzyme | IC₅₀ (µM) |

| COX-1 | Data not consistently reported |

| COX-2 | Data not consistently reported, further research needed |

Note: The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4]

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential in the development of novel anti-inflammatory agents. Its well-defined chemical structure, coupled with its ability to inhibit the COX-2 enzyme, makes it a compelling candidate for further investigation. Future research should focus on elucidating the complete spectroscopic profile of pure this compound, optimizing its synthesis for higher yields and stereoselectivity, and conducting comprehensive in vivo studies to validate its therapeutic efficacy and safety profile. The development of this compound-based derivatives could also lead to the discovery of more potent and selective COX-2 inhibitors, paving the way for a new class of anti-inflammatory drugs.

References

- 1. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Systemic biosynthesis of prostacyclin by cyclooxygenase (COX)-2: The human pharmacology of a selective inhibitor of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mediators of PGE2 synthesis and signalling downstream of COX-2 represent potential targets for the prevention/treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sesquiterpene Class: A Technical Guide to a Diverse Family of Natural Products and Seychellene's Position Within

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sesquiterpenes

Sesquiterpenes are a diverse class of naturally occurring organic compounds belonging to the larger family of terpenes.[1] Structurally, they are defined by their 15-carbon skeleton, which is biosynthetically derived from three isoprene units.[1] With a general molecular formula of C15H24, the sesquiterpene family encompasses a vast array of acyclic, monocyclic, bicyclic, and tricyclic structures.[2][3] Further biochemical modifications, such as oxidation, lead to the formation of the even more diverse sesquiterpenoids. This structural complexity gives rise to a wide range of biological activities, making them a subject of intense research in pharmacology and drug development.

Biosynthesis of Sesquiterpenes

The biosynthesis of all sesquiterpenes originates from a single precursor molecule: farnesyl pyrophosphate (FPP).[1][4][5] FPP is an intermediate in the mevalonate pathway. The crucial step in the formation of the diverse sesquiterpene skeletons is the ionization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases. This enzymatic reaction generates a farnesyl carbocation, which then undergoes a series of complex cyclizations, rearrangements, and hydride shifts to produce the final sesquiterpene structure.[6] The specific folding of the sesquiterpene synthase active site guides the carbocation through a precise reaction cascade, ultimately determining the final product.

Seychellene: A Tricyclic Sesquiterpene

This compound is a tricyclic sesquiterpene with the molecular formula C15H24.[7] It is a known constituent of the essential oil of various plants, most notably patchouli (Pogostemon cablin).[8] Its compact and rigid tricyclic structure makes it a valuable target for synthetic chemists and a person of interest for its potential biological activities.

Physicochemical Properties of this compound and Other Representative Sesquiterpenes

The physicochemical properties of sesquiterpenes can vary significantly depending on their structure. A comparison of this compound with other representative sesquiterpenes is provided in the table below.

| Property | This compound (Tricyclic) | α-Humulene (Monocyclic) | (-)-α-Bisabolol (Monocyclic Alcohol) | Farnesol (Acyclic Alcohol) |

| Molecular Formula | C15H24 | C15H24 | C15H26O | C15H26O |

| Molecular Weight ( g/mol ) | 204.35 | 204.35 | 222.37 | 222.37 |

| Boiling Point (°C) | 250-251 @ 760 mmHg | 105-106 @ 10 mmHg | 280 (approx.) | 283-284 |

| Density (g/cm³) | 0.93 (predicted) | 0.889 @ 20°C | 0.923 @ 20°C | 0.887 @ 20°C |

| logP (o/w) | 6.073 (estimated) | 6.5 | 4.6 | 4.8 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow oil | Colorless to pale yellow viscous liquid | Colorless oily liquid |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to that of patchoulol, the main component of patchouli oil. Both sesquiterpenes are synthesized from FPP by the enzyme patchoulol synthase. The reaction proceeds through a series of carbocation intermediates, with this compound being formed as a minor product alongside the major product, patchoulol.

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

Isolation of this compound from Pogostemon cablin (Patchouli) Oil

Objective: To isolate this compound from commercially available patchouli essential oil.

Methodology:

-

Fractional Distillation: The patchouli oil is subjected to fractional distillation under reduced pressure. Fractions are collected based on their boiling points. This compound, having a boiling point of approximately 250-251 °C at atmospheric pressure, will be concentrated in the fractions collected within this range.

-

Column Chromatography: The this compound-rich fraction is then subjected to column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.

-

Thin Layer Chromatography (TLC): The collected fractions from column chromatography are analyzed by TLC to identify those containing pure this compound. A suitable developing solvent system (e.g., hexane:ethyl acetate 95:5) is used, and the spots are visualized using an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Purity Assessment: The purity of the isolated this compound is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation by Spectroscopic Methods

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the tricyclic skeleton of this compound.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): Provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.

-

Biological Activity Screening: Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a chromogenic substrate, and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of arachidonic acid.

-

Detection: The activity of the COX enzyme is determined by measuring the oxidation of the chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined to quantify the inhibitory potency of this compound against both COX isoforms.

Caption: Workflow for the Cyclooxygenase (COX) inhibition assay.

Biological Activities of this compound

Preliminary studies have indicated that this compound may act as a non-selective inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The potential for this compound to modulate the activity of COX enzymes warrants further investigation for its anti-inflammatory properties. Further research is needed to explore other potential biological activities of this compound and to understand its mechanism of action at a molecular level.

Conclusion

The sesquiterpenes represent a vast and structurally diverse class of natural products with significant potential for drug discovery. This compound, a tricyclic sesquiterpene found in patchouli oil, serves as an excellent case study for understanding the biosynthesis, isolation, and biological evaluation of these fascinating molecules. Its unique structure and potential as a COX inhibitor highlight the importance of continued research into the pharmacological properties of sesquiterpenes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to explore the rich chemical and biological diversity of this important class of natural products.

References

- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 2. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes | Cyberlipid [cyberlipid.gerli.com]

- 4. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. brainkart.com [brainkart.com]

- 6. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H24 | CID 22211634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Properties and Stability of Seychellene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seychellene, a naturally occurring tricyclic sesquiterpene found predominantly in patchouli oil, has garnered interest for its aromatic properties and potential biological activities, including antioxidant and anti-inflammatory effects. A comprehensive understanding of its thermochemical properties is crucial for its stable formulation in pharmaceuticals and other applications. This technical guide provides a consolidated overview of the available data on this compound, outlines detailed experimental protocols for its extraction and analysis, and, in the absence of published experimental thermochemical data, proposes a systematic workflow for its determination. This document aims to be a foundational resource for researchers engaged in the study of this compound and other related sesquiterpenoids.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | PubChem |

| Molecular Weight | 204.35 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Boiling Point (estimated) | 250.00 to 251.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Vapor Pressure (estimated) | 0.034000 mmHg @ 25.00 °C | The Good Scents Company |

| Flash Point (estimated) | 214.00 °F TCC ( 101.11 °C. ) | The Good Scents Company |

| logP (o/w) (estimated) | 6.073 | The Good Scents Company |

| Water Solubility (estimated) | 0.2525 mg/L @ 25 °C | The Good Scents Company |

| CAS Registry Number | 20085-93-2 | NIST Chemistry WebBook[1] |

Thermochemical Data: A Proposed Workflow for Determination

To date, there is a notable absence of publicly available experimental data on the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) of this compound. The determination of these values is critical for assessing its thermodynamic stability and potential energy content. Below is a proposed logical workflow for the experimental and computational determination of these key thermochemical parameters.

Proposed workflow for the determination of thermochemical data for this compound.

Experimental Protocols

The following sections detail established methodologies for the extraction and analysis of this compound from natural sources, primarily Pogostemon cablin (patchouli).

Extraction of this compound from Patchouli Oil

Two common methods for the extraction of essential oils containing this compound are steam distillation and supercritical CO₂ extraction.

3.1.1. Steam Distillation

-

Principle: This method utilizes steam to vaporize the volatile compounds from the plant material, which are then condensed and separated.

-

Protocol:

-

Dried and powdered patchouli leaves are packed into a still.

-

Pressurized steam is introduced into the still, causing the volatile oils to vaporize.

-

The steam and oil vapor mixture is passed through a condenser to cool and liquefy.

-

The resulting liquid, a mixture of water and essential oil, is collected in a separator.

-

Due to their immiscibility, the oil is separated from the water by decantation.

-

The collected essential oil can be further purified by fractional distillation to increase the concentration of this compound.[2]

-

3.1.2. Supercritical CO₂ Extraction

-

Principle: Supercritical carbon dioxide is used as a solvent to extract the essential oil. This method is known for its ability to preserve thermolabile compounds.[3]

-

Protocol:

-

Dried and ground patchouli leaves are placed in an extraction vessel.

-

Liquid CO₂ is pumped into the vessel and brought to a supercritical state by adjusting the temperature and pressure (e.g., 40-60 °C and 100-200 bar).

-

The supercritical CO₂ effuses through the plant material, dissolving the essential oils.

-

The CO₂-oil mixture is then passed into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.

-